5-Bromo-6-phenyldiazinan-3-one
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Overview
Description
5-Bromo-6-phenyldiazinan-3-one is a heterocyclic compound that contains a bromine atom, a phenyl group, and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-phenyldiazinan-3-one typically involves the bromination of a suitable precursor, such as 6-phenyldiazinan-3-one. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-phenyldiazinan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the diazinanone ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazinanones, while oxidation can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
5-Bromo-6-phenyldiazinan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-phenyldiazinan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the diazinanone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-phenylpyrimidin-4-one: Similar structure but with a pyrimidinone ring instead of a diazinanone ring.
5-Bromo-6-phenylthiazolidin-4-one: Contains a thiazolidinone ring, offering different chemical properties.
Uniqueness
5-Bromo-6-phenyldiazinan-3-one is unique due to its specific combination of a bromine atom, a phenyl group, and a diazinanone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-6-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,12,14) |
InChI Key |
GHBBOOFINMRVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NNC1=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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